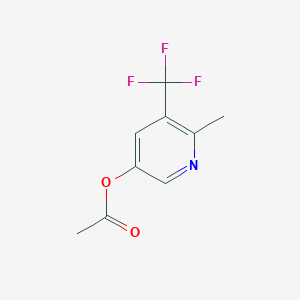
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate: is an organic compound that features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 6-Methyl-5-(trifluoromethyl)pyridin-3-ol.
Acetylation Reaction: The hydroxyl group of the starting material is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-Methyl-5-(difluoromethyl)pyridin-3-yl acetate.
Substitution: Formation of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate can be used as a building block in the synthesis of drug candidates.
Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Agrochemicals: It can be used in the synthesis of herbicides and pesticides, leveraging its chemical stability and bioactivity.
Electronics: The compound can be used in the development of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is largely dependent on its application. In drug development, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The acetate group can act as a prodrug moiety, releasing the active compound upon hydrolysis in the body.
Comparaison Avec Des Composés Similaires
- 6-Methyl-5-(trifluoromethyl)pyridin-3-yl boronic acid
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea
Uniqueness: 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is unique due to the presence of both the trifluoromethyl and acetate groups. The trifluoromethyl group imparts high chemical stability and lipophilicity, while the acetate group can serve as a prodrug moiety, enhancing the compound’s versatility in pharmaceutical applications. Additionally, the combination of these functional groups can lead to unique reactivity patterns and applications in various fields.
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-8(9(10,11)12)3-7(4-13-5)15-6(2)14/h3-4H,1-2H3 |
Clé InChI |
KMTMSQPPUXOQFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)OC(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


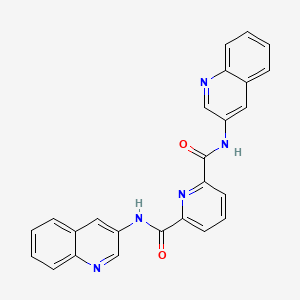

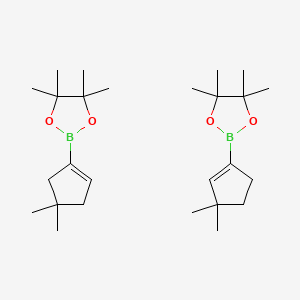
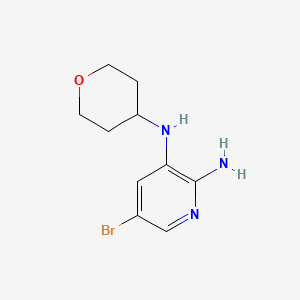


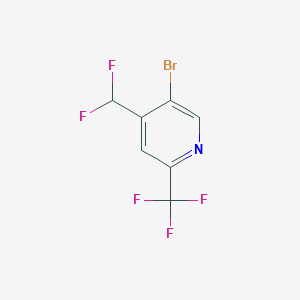
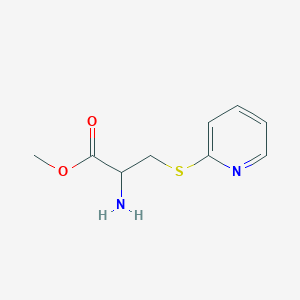
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
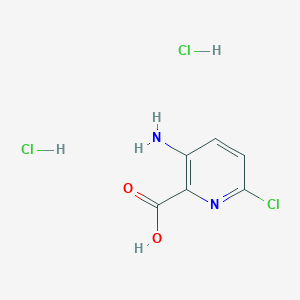
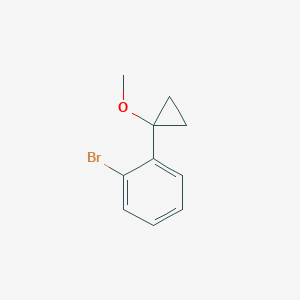

![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
